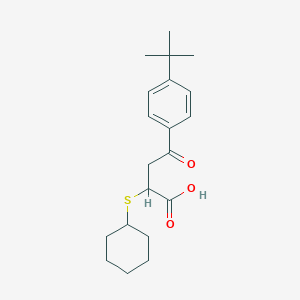

4-(4-(Tert-butyl)phenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

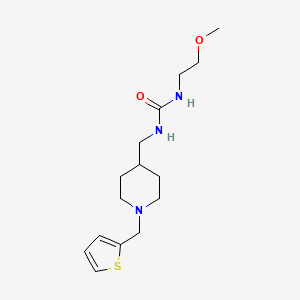

The compound is an organic molecule with several functional groups. It contains a tert-butyl group, a phenyl ring, a cyclohexylsulfanyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the phenyl ring and the tert-butyl group could potentially introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic . The compound is likely to be solid at room temperature .科学的研究の応用

Antimicrobial and Larvicidal Activities

Research on novel triazinone derivatives with tert-butyl and sulfanyl groups has demonstrated significant antimicrobial and larvicidal activities. These compounds, synthesized by condensing various substituted phenyl acetic acids with amino triazinones, exhibit growth inhibition properties against bacterial and fungal pathogens and mosquito larvicidal activity (Kumara et al., 2015).

Asymmetric Synthesis

The compound has potential applications in asymmetric synthesis, as illustrated by the synthesis of (+)-trachyspic acid, which involves a related structure. The process uses a catalyst for aldol reactions, followed by oxidation and esterification, achieving high optical purity and contributing to the synthesis of tumor cell inhibitors (Morokuma et al., 2008).

Catalysis and Organic Synthesis

The use of tert-butyl and sulfanyl groups in catalysis and organic synthesis is exemplified by studies on N-tert-butanesulfinyl imines. These compounds serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the role of tert-butyl groups in activating imines for nucleophilic addition and highlighting the potential for synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

作用機序

Without more context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

将来の方向性

特性

IUPAC Name |

4-(4-tert-butylphenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3S/c1-20(2,3)15-11-9-14(10-12-15)17(21)13-18(19(22)23)24-16-7-5-4-6-8-16/h9-12,16,18H,4-8,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGHXWCHZWUEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Tert-butyl)phenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)

![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)

![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)